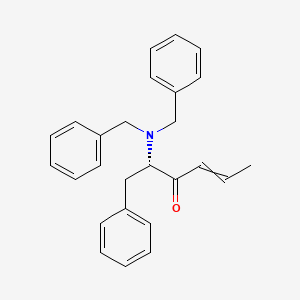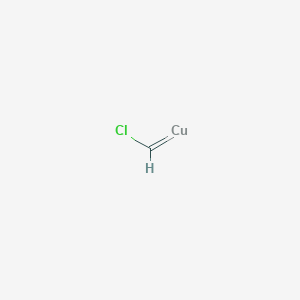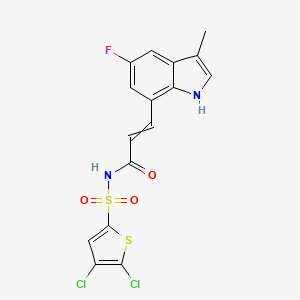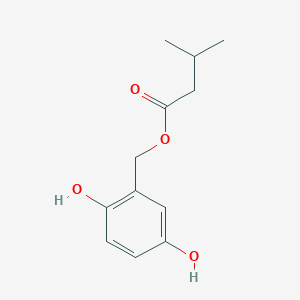
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one is a chiral compound with a complex structure that includes a dibenzylamino group, a phenyl group, and a hex-4-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hex-4-en-3-one Backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Dibenzylamino Group: This is typically done through a nucleophilic substitution reaction where a dibenzylamine is reacted with an appropriate leaving group on the hex-4-en-3-one backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group may play a crucial role in binding to these targets, while the phenyl and hex-4-en-3-one moieties contribute to the overall binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-ol: Similar structure but with an alcohol group instead of a ketone.
(2S)-2-(dibenzylamino)-1-phenylhexane: Lacks the double bond present in the hex-4-en-3-one backbone.
(2S)-2-(dibenzylamino)-1-phenylbutane: Shorter carbon chain compared to hex-4-en-3-one.
Uniqueness
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648895-39-0 |
|---|---|
Molecular Formula |
C26H27NO |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2S)-2-(dibenzylamino)-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C26H27NO/c1-2-12-26(28)25(19-22-13-6-3-7-14-22)27(20-23-15-8-4-9-16-23)21-24-17-10-5-11-18-24/h2-18,25H,19-21H2,1H3/t25-/m0/s1 |
InChI Key |
FAADAJVNZWTCKI-VWLOTQADSA-N |
Isomeric SMILES |
CC=CC(=O)[C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC=CC(=O)C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)


![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)
![Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-](/img/structure/B12609578.png)

![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)

![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)


